molecular formula CBaO3 B135627 Barium carbonate-13C CAS No. 51956-33-3

Barium carbonate-13C

Cat. No. B135627
CAS RN: 51956-33-3
M. Wt: 198.33 g/mol
InChI Key: AYJRCSIUFZENHW-YTBWXGASSA-L
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Description

Barium carbonate (BaCO3) is a chemical compound that is used in various industrial applications. It is often employed as a flux in the analysis of refractory materials due to its low flame background and minimal matrix effects, as demonstrated in a study where a barium carbonate-boric acid flux mixture was used effectively for decomposing high alumina, zirconia, and magnesia refractories[“]. Additionally, barium carbonate plays a role in the synthesis of other compounds, such as carbonated barium apatites, which are prepared in aqueous solutions and have applications in materials science[“].

Synthesis Analysis

Barium carbonate-13C can be synthesized through the reaction of barium isotopes with carbon sources. A high yield synthesis of labeled diethyl carbonate using barium carbonate-13C has been reported, where labeled silver carbonate was prepared from barium carbonate-13C and aqueous silver nitrate with a high yield. This labeled silver carbonate was then used to generate diethyl carbonate-13C through a reaction with ethyl iodide[“]. This method showcases the utility of barium carbonate-13C in synthesizing labeled compounds for research purposes.

Molecular Structure Analysis

The molecular structure of barium carbonate involves a barium ion coordinated to a carbonate group. In the context of carbonated barium apatites, variations in carbonate content have little effect on the width of peaks in X-ray diffraction (XRD) patterns, suggesting a stable crystal structure. The incorporation of carbonate into barium apatites is indicated by specific infrared absorbances in the carbonate spectral regions[“]. Furthermore, the solubility of barium carbonate in aqueous systems has been studied, providing insights into its molecular interactions in different environments[“].

Chemical Reactions Analysis

Barium carbonate participates in various chemical reactions, including its role in the anion-exchange chromatographic separation of carbohydrates. Barium ions have been shown to improve the separation of carbohydrates by ensuring the complete removal of carbonate, which is beneficial for the reproducibility of chromatographic data[“]. Additionally, barium carbonate is involved in the preparation of carbonated barium-calcium hydroxyapatite solid solutions, where the crystal phases and structures of the products depend on the composition of the starting solution[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of barium carbonate include its solubility in aqueous systems, which has been determined in basic solutions with and without added Ba2+ ions[“]. The solubility product (Ksp) of barium carbonate has been calculated, providing valuable information for understanding its behavior in different chemical environments. The solubility of carbonated barium apatites has also been studied, showing that it remains almost constant at low carbonate concentrations but increases at higher carbonate values[“]. These properties are essential for the application of barium carbonate in various analytical techniques, such as flame spectrometry[“] and mass spectrometry for barium isotope measurements [2, 4].

Scientific research applications

1. Micellar Structure Characterization

Barium carbonate-13C is utilized in characterizing the micellar structure of barium nonylphenolate/barium carbonate complexes. The 1H and 13C nuclear magnetic resonance (NMR) spectroscopy techniques, including various NMR methods, have been employed to study these structures. This research highlighted the orientation of the oxygen atom of the nonylphenolate ring towards the solid-state center core of barium carbonate, with the aliphatic chain pointing outward (B. Su, 2002).

2. Barium Titanium Citrate Characterization

Studies on barium titanium citrate (BTC) have utilized barium carbonate-13C to investigate its formation and thermal decomposition behavior. Solid-state 13C-NMR spectroscopy provided insights into the coordinated structure of BTC and the nature of bonding between carboxylate groups and cations during decomposition, revealing carbonate species at specific temperatures (J. Tsay & T. Fang, 2004).

properties

IUPAC Name

barium(2+);oxo(113C)methanediolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJRCSIUFZENHW-YTBWXGASSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([O-])[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503904
Record name Barium (~13~C)carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barium carbonate-13C

CAS RN

51956-33-3
Record name Barium (~13~C)carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium carbonate-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The diol 16-mer (1 nmol.) is dissolved in sodium metaperiodate solution (20 ul, 20 mM, pH 4.5) and allowed to stand at room temperature for 30 min. Barium hydroxide (3.3 ul of a 150 mM solution) is added and the solution cooled on ice for 5 min. A small crystal of dry ice is then added and the solution is vortexed and centrifuged. The supernatant (22 ul) containing aldehyde 16-mer is removed, leaving behind the precipitate of barium iodate, barium periodate, and barium carbonate.
[Compound]
Name
diol
Quantity
1 nmol
Type
reactant
Reaction Step One
Quantity
20 μL
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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